![molecular formula C23H27N3O6 B376239 N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 333767-23-0](/img/structure/B376239.png)
N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Description
The compound is a complex organic molecule with potential biological activity . It contains a pyrimidine core, which is a six-membered ring with two nitrogen atoms, and is substituted with various functional groups including ethoxyphenyl, methyl, oxo, and trimethoxyphenyl .
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine . The pyrimidine ring is substituted at various positions with the functional groups mentioned earlier .Physical And Chemical Properties Analysis
The compound has a molecular weight of 429.5 g/mol . It has a relatively high number of rotatable bonds (11), suggesting a flexible structure . The compound also has a topological polar surface area of 108 Ų, indicating its potential interactions with biological targets .Future Directions
The compound and its derivatives could be further investigated for their potential biological activities, particularly their anticancer properties . Additionally, more research could be conducted to fully understand their mechanisms of action and to optimize their physical and chemical properties for better bioactivity and safety .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antiproliferative activity against cancer cell lines . Therefore, it’s plausible that this compound may also target proteins involved in cell proliferation and growth.
Mode of Action
Based on its structural similarity to other antiproliferative agents, it may interact with its targets to inhibit cell growth and division
Biochemical Pathways
Given its potential antiproliferative activity, it may influence pathways related to cell cycle regulation and apoptosis .
Result of Action
Based on its potential antiproliferative activity, it may induce cell cycle arrest and apoptosis in cancer cells .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-6-32-16-9-7-15(8-10-16)25-22(27)19-13(2)24-23(28)26-20(19)14-11-17(29-3)21(31-5)18(12-14)30-4/h7-12,20H,6H2,1-5H3,(H,25,27)(H2,24,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRLRCLKNQNAIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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